Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate CAS 201282-04-4
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate CAS 201282-04-4
An In-Depth Technical Guide to Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate (CAS 201282-04-4): A Key Linker in Targeted Protein Degradation
Executive Summary
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a heterobifunctional chemical linker of significant interest in modern drug discovery, particularly in the field of Targeted Protein Degradation (TPD). Its structure is strategically designed with two distinct reactive ends: a chloroacetamide group, which serves as a stable yet reactive electrophile, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration makes it an ideal building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This guide provides a comprehensive technical overview of this linker, covering its chemical properties, synthesis, and core application in the construction of PROTACs, aimed at researchers and scientists in the field of chemical biology and drug development.
Core Chemical Identity and Properties
The utility of any chemical tool begins with a firm understanding of its fundamental properties. Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is designed for controlled, sequential chemical reactions, a characteristic derived directly from its structure.
Molecular Structure
The molecule consists of a six-carbon (hexyl) aliphatic chain, which provides spacing and flexibility. One terminus features a chloroacetamide functional group, while the other is capped with a carbamate bearing a Boc protecting group.
Caption: Molecular structure of the title compound.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 201282-04-4 | |
| Molecular Formula | C₁₃H₂₅ClN₂O₃ | |
| Molecular Weight | 292.81 g/mol | |
| Physical Form | Powder | |
| Storage | Room Temperature, under inert atmosphere |
The Role in Targeted Protein Degradation (TPD)
The primary application of this compound is as a linker in the synthesis of PROTACs. Understanding the PROTAC mechanism is crucial to appreciating the linker's function.
Introduction to PROTACs
PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, or POI) into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell.[3][6] This event-driven, catalytic mode of action distinguishes PROTACs from traditional small-molecule inhibitors that rely on continuous occupancy of a target's active site.[7]
The Function of a Linker
The linker is a critical component of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand. Its length, flexibility, and chemical composition are determining factors in the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and, consequently, in the efficiency of protein degradation.[3] Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate provides a flexible hexyl chain, while its functional groups allow for the controlled, directional assembly of the final PROTAC molecule.
Mechanism of Action of a PROTAC
The workflow below illustrates the catalytic cycle of a PROTAC, highlighting how it hijacks the ubiquitin-proteasome system.
Caption: The catalytic cycle of a PROTAC.
Synthesis and Purification
The synthesis of tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a straightforward process rooted in fundamental amide bond formation chemistry.
Synthetic Strategy
The most direct route involves the acylation of a mono-Boc-protected diamine with a chloroacetylating agent. The causality here is clear: using a starting material where one amine is already protected (with a Boc group) ensures that the acylation occurs selectively at the free primary amine, preventing di-acylation and polymerization.
Caption: Synthetic workflow for the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure. Researchers should always perform their own reaction optimization.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (6-aminohexyl)carbamate (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.), to the solution. Cool the mixture to 0 °C in an ice bath. The base is critical to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine which would render it unreactive.
-
Acylation: Slowly add chloroacetyl chloride (1.0 - 1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product can be purified to a high degree using standard laboratory techniques.[8]
-
Method Selection: Silica gel column chromatography is the most effective method for purifying the linker from unreacted starting materials and byproducts.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
Application in PROTAC Synthesis: A Workflow Guide
The linker's heterobifunctional nature is exploited in a logical, stepwise assembly of the final PROTAC.
The Logic of Sequential Conjugation
The chloroacetamide and the Boc-protected amine exhibit orthogonal reactivity. The chloroacetamide group readily reacts with nucleophiles (like thiols or amines), while the Boc-protected amine is stable until treated with a strong acid.[9][10] This allows for a two-directional synthesis: one can first attach the chloroacetamide end to a POI ligand, then deprotect the Boc group and attach the resulting amine to an E3 ligase ligand, or vice versa. The former is often preferred to avoid exposing the potentially sensitive E3 ligase ligand to the conditions of the first coupling reaction.
Workflow Diagram: PROTAC Assembly
Caption: Stepwise workflow for PROTAC synthesis.
Step-by-Step Protocol: PROTAC Assembly
Step A: Conjugation to Protein of Interest (POI) Ligand
-
Dissolve the POI ligand (containing a nucleophilic handle like a thiol or amine) and tert-butyl (6-(2-chloroacetamido)hexyl)carbamate (1.0-1.2 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base (e.g., DIPEA) if the nucleophile is an amine salt.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the resulting POI-Linker-Boc intermediate, typically by reverse-phase HPLC.
Step B: Boc Deprotection
-
Dissolve the purified intermediate from Step A in anhydrous DCM.
-
Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.
-
Stir at room temperature for 1-2 hours. The Boc group is acid-labile and will be cleaved to reveal the primary amine.[9]
-
Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt (POI-Linker-NH₂·TFA).
Step C: Conjugation to E3 Ligase Ligand
-
In a separate flask, activate the carboxylic acid of the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands) using a peptide coupling reagent such as HATU, HBTU, or EDC/HOBt in DMF.
-
Add the crude amine salt from Step B along with a base (e.g., DIPEA, 3-4 eq.) to neutralize the TFA salt and facilitate the coupling.
-
Stir the reaction at room temperature until LC-MS indicates the formation of the final PROTAC.
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity required for biological assays.
Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for related carbamates and alkyl halides should be followed.[11][12][13]
Material Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[13]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11][13] Storage at room temperature is generally acceptable.
-
Stability: The compound is stable under recommended storage conditions. The chloroacetamide group can be susceptible to hydrolysis over long periods in the presence of moisture.
Safety Profile
The following table summarizes general safety information based on related chemical classes. An official SDS for CAS 201282-04-4 should always be consulted when available.
| Hazard Type | General Guidance | Source |
| Acute Toxicity | May cause skin, eye, and respiratory irritation. Ingestion may be harmful. | [11][14] |
| Inhalation | Avoid breathing dust. May cause respiratory tract irritation. | [11][14] |
| Skin/Eye Contact | May cause irritation upon contact. Rinse thoroughly with water in case of exposure. | [12][13] |
| Incompatibility | Strong oxidizing agents. | [11][13] |
| Decomposition | Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. | [13] |
Conclusion
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a valuable and versatile tool for the modern medicinal chemist. Its well-defined structure, featuring orthogonally reactive functional groups, provides a reliable and logical platform for the assembly of complex bifunctional molecules like PROTACs. By enabling the precise connection of a target-binding element to an E3 ligase ligand, it plays a direct and essential role in the advancement of Targeted Protein Degradation—a therapeutic modality with the potential to address previously "undruggable" targets and revolutionize the treatment of a wide range of diseases.
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